molecular formula C22H28N2O5S2 B2857834 ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 312917-27-4

ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2857834
CAS RN: 312917-27-4
M. Wt: 464.6
InChI Key: KCDLGKDBLPAIAD-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of benzo[b]thiophen-2-yl-hydrazonoesters, which further react to yield derivatives like pyrazoles, isoxazoles, and pyridazines. These compounds are of interest for their potential pharmacological applications (Mohareb et al., 2004).

Antimicrobial and Antioxidant Activities

Compounds derived from ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antimicrobial and antioxidant properties. For example, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have shown potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal et al., 2020). Additionally, synthesized compounds have demonstrated significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Raghavendra et al., 2016).

Anticancer Applications

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been investigated for their anticancer activity. A study detailed the synthesis of derivatives that induced apoptosis in breast cancer cells, with in vitro and in vivo evaluations indicating a reduction in cell viability and tumor mass, highlighting the potential of these compounds in cancer therapy (Gad et al., 2020).

Enzyme Inhibition

Derivatives of ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for their inhibitory activity towards enzymes such as human leukocyte elastase, showcasing their potential as stable inhibitors for therapeutic applications (Gütschow et al., 1999).

Material Science

In the realm of material science, ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used in the development of novel reactive disperse dyes for textile applications. These dyes exhibit good build-up and fastness properties on various fabrics, indicating their utility in the textile industry (Mohamed & Mohareb, 2014).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be an area of interest for researchers due to their potential biological effects . Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications.

properties

IUPAC Name

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-4-24(5-2)31(27,28)16-13-11-15(12-14-16)20(25)23-21-19(22(26)29-6-3)17-9-7-8-10-18(17)30-21/h11-14H,4-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDLGKDBLPAIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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